

What is Repaglinide M2-D5 and its chemical structure

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Compound of Interest

Compound Name: Repaglinide M2-D5

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An In-depth Technical Guide to Repaglinide M2-D5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **Repaglinide M2-D5**, a deuterated isotopologue of a major metabolite of the anti-diabetic drug, Repaglinide. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, metabolic pathway, and its application in quantitative analysis.

Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide class of short-acting insulin secretagogues.[1] It is used to manage type 2 diabetes mellitus by stimulating insulin release from pancreatic β -cells.[1] The efficacy and pharmacokinetics of Repaglinide are significantly influenced by its metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4.[2][3] One of the major metabolites formed is Repaglinide M2, an oxidized dicarboxylic acid.[2] **Repaglinide M2-D5** is the deuterium-labeled counterpart of this metabolite and serves as an invaluable tool in pharmacokinetic and bioanalytical studies.

Chemical Identity and Properties

Repaglinide M2-D5 is a stable, isotopically labeled form of Repaglinide M2. The inclusion of five deuterium atoms results in a higher molecular weight compared to the endogenous metabolite, allowing for its use as an internal standard in mass spectrometry-based bioanalysis. The key properties of Repaglinide, its M2 metabolite, and the deuterated standard are summarized below.

Property	Repaglinide	Repaglinide M2	Repaglinide M2-D5
Molecular Formula	C ₂₇ H ₃₆ N ₂ O ₄	C ₂₇ H ₃₆ N ₂ O ₆	C ₂₇ H ₃₁ D ₅ N ₂ O ₆
Molecular Weight	452.59 g/mol	484.59 g/mol	489.6 g/mol
Description	Parent Drug	Oxidized dicarboxylic acid metabolite	Deuterated internal standard
Primary Use	Anti-diabetic medication	Biomarker for Repaglinide metabolism	Internal standard for quantitative analysis

Chemical Structures

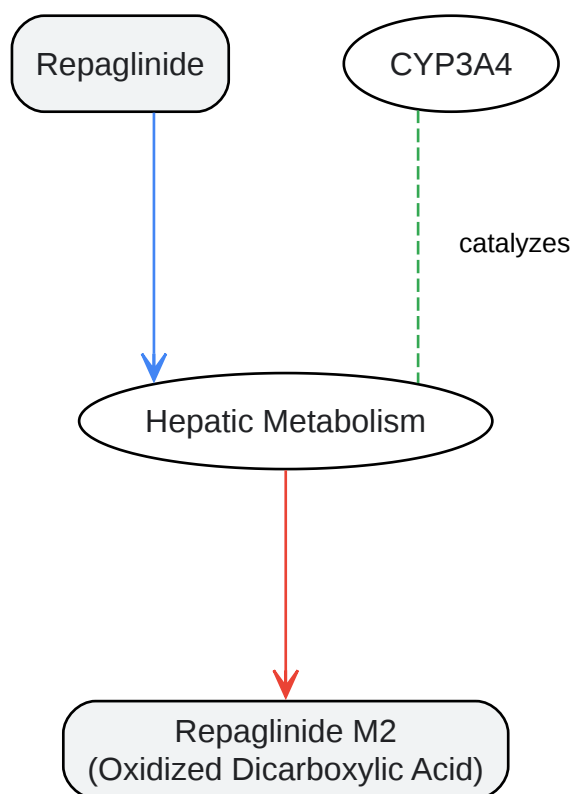
The chemical structures of Repaglinide and its M2 metabolite are crucial for understanding the metabolic transformation. **Repaglinide M2-D5** shares the same core structure as Repaglinide M2, with five deuterium atoms replacing hydrogen atoms at a metabolically stable position.

Repaglinide Chemical Structure

Repaglinide M2 Chemical Structure (Illustrative)

Metabolic Pathway of Repaglinide to Repaglinide M2

Repaglinide undergoes extensive hepatic metabolism. The formation of the M2 metabolite involves the oxidative opening of the piperidine ring, leading to a dicarboxylic acid. This biotransformation is primarily catalyzed by the CYP3A4 enzyme.



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Metabolic conversion of Repaglinide to Repaglinide M2.

Experimental Protocol: Use of Repaglinide M2-D5 as an Internal Standard in LC-MS/MS Analysis

The use of a stable isotope-labeled internal standard, such as **Repaglinide M2-D5**, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It corrects for variability during sample preparation and analysis, ensuring high accuracy and precision. Below is a generalized protocol for the quantification of Repaglinide M2 in a biological matrix.

Preparation of Stock and Working Solutions

- **Repaglinide M2 Stock Solution (1 mg/mL):** Accurately weigh and dissolve Repaglinide M2 in a suitable solvent (e.g., methanol or acetonitrile).
- **Repaglinide M2-D5 Stock Solution (1 mg/mL):** Accurately weigh and dissolve **Repaglinide M2-D5** in the same solvent as the analyte.

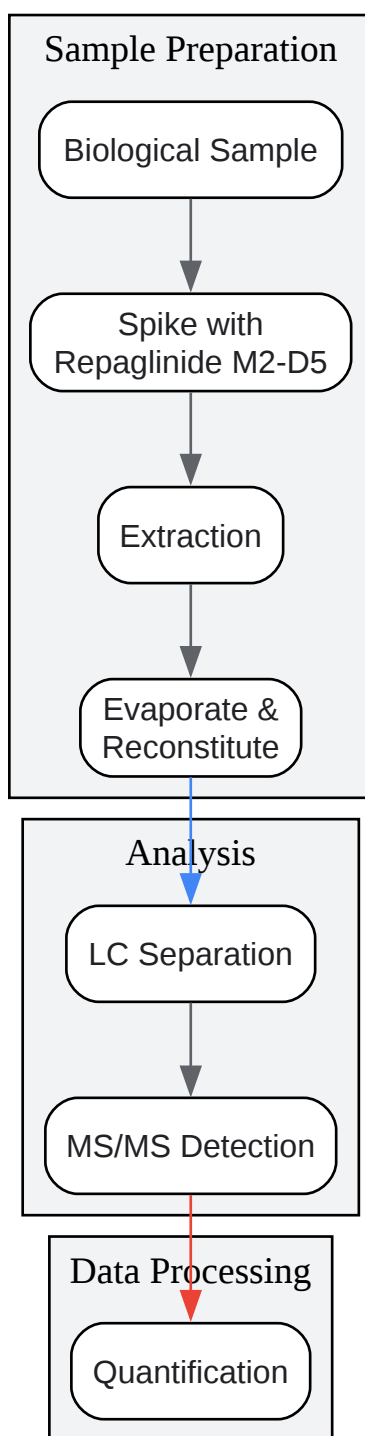
- **Working Standard Solutions:** Prepare a series of calibration standards by serially diluting the Repaglinide M2 stock solution.
- **Internal Standard Spiking Solution:** Prepare a working solution of **Repaglinide M2-D5** at a concentration that provides a consistent and robust signal in the mass spectrometer.

Sample Preparation

- **Spiking:** Add a precise volume of the **Repaglinide M2-D5** internal standard spiking solution to all samples, calibration standards, and quality control samples at the beginning of the extraction process.
- **Extraction:** Employ a suitable extraction method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the analyte and internal standard from the biological matrix.
- **Evaporation and Reconstitution:** Evaporate the solvent from the extracted samples and reconstitute in a mobile phase-compatible solvent.

LC-MS/MS Analysis

- **Chromatography:** Develop a chromatographic method that provides good separation of Repaglinide M2 from potential interferences and ensures co-elution with **Repaglinide M2-D5**.
- **Mass Spectrometry:** Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both Repaglinide M2 and **Repaglinide M2-D5**.
- **Quantification:** Construct a calibration curve by plotting the peak area ratio of Repaglinide M2 to **Repaglinide M2-D5** against the concentration of the calibration standards. Determine the concentration of Repaglinide M2 in the unknown samples from this curve.



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Workflow for LC-MS/MS analysis using a deuterated internal standard.

Conclusion

Repaglinide M2-D5 is an essential tool for the accurate quantification of the major Repaglinide metabolite, M2. Its use as an internal standard in LC-MS/MS-based bioanalytical methods allows for robust and reliable pharmacokinetic and drug metabolism studies. This guide provides the foundational knowledge required for the effective implementation of **Repaglinide M2-D5** in a research and development setting.

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